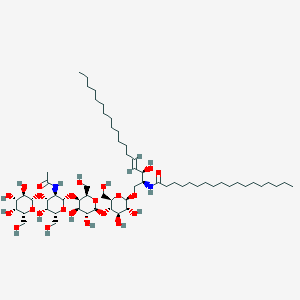
4-(4-Cyano-2-(2-(4-fluoronaphthalen-1-yl)propanamido)phenyl)butanoate,monosodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-AE3-208 (sodium salt) is a selective and orally active antagonist of the EP4 receptor. It has a high affinity for the EP4 receptor with a Ki value of 1.3 nM, while it shows less potent activity against EP3, FP, and TP receptors with Ki values of 30 nM, 790 nM, and 2400 nM, respectively . This compound is primarily used in scientific research to study its effects on various biological processes, including inflammation, immune responses, and cancer .
Preparation Methods
The synthesis of ONO-AE3-208 (sodium salt) involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of aromatic compounds.
Functional group modifications: The core structure is then modified to introduce specific functional groups, such as cyano, fluoro, and butanoic acid groups.
Final product formation: The final product, ONO-AE3-208 (sodium salt), is obtained by converting the intermediate compound into its sodium salt form through a neutralization reaction with sodium hydroxide
Industrial production methods for ONO-AE3-208 (sodium salt) are similar to the laboratory synthesis but are scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
ONO-AE3-208 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups, altering the compound’s properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ONO-AE3-208 (sodium salt) has a wide range of scientific research applications, including:
Chemistry: It is used to study the structure-activity relationship of EP4 receptor antagonists and to develop new compounds with improved properties
Biology: The compound is used to investigate the role of EP4 receptors in various biological processes, such as inflammation, immune responses, and cell signaling
Medicine: ONO-AE3-208 (sodium salt) is used in preclinical studies to evaluate its potential as a therapeutic agent for diseases like cancer, colitis, and autoimmune disorders
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the EP4 receptor
Mechanism of Action
ONO-AE3-208 (sodium salt) exerts its effects by selectively binding to and antagonizing the EP4 receptor. This receptor is one of the prostaglandin E2 receptors, which play a crucial role in mediating inflammatory responses and other physiological processes . By blocking the EP4 receptor, ONO-AE3-208 (sodium salt) inhibits the downstream signaling pathways, leading to reduced inflammation, immune cell activation, and cancer cell proliferation .
Comparison with Similar Compounds
ONO-AE3-208 (sodium salt) is unique due to its high selectivity and potency for the EP4 receptor. Similar compounds include:
ONO-AE1-329: Another EP4 receptor antagonist with a different chemical structure and lower potency
GW627368X: An EP4 receptor antagonist with a different binding affinity and selectivity profile
L-161,982: An EP4 receptor antagonist with a different mechanism of action and therapeutic potential
These compounds share similar biological activities but differ in their chemical structures, binding affinities, and selectivity profiles, making ONO-AE3-208 (sodium salt) a valuable tool for studying the EP4 receptor and its associated pathways .
Properties
IUPAC Name |
sodium;4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3.Na/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29;/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOXXPATZUZQCF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B8055891.png)



![D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-](/img/structure/B8055912.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;hydrate;dihydrochloride](/img/structure/B8055919.png)




![(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-1,3-oxazol-4-one](/img/structure/B8055942.png)


![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8055999.png)
